An In-Depth Technical Guide to 1-Benzylazepan-3-one
An In-Depth Technical Guide to 1-Benzylazepan-3-one
Introduction
1-Benzylazepan-3-one (CAS No. 146407-32-1) is a synthetically valuable heterocyclic ketone. It features a seven-membered azepane ring N-substituted with a benzyl group and a carbonyl functional group at the 3-position. This unique structural arrangement makes it a versatile building block in medicinal chemistry and drug discovery. The azepane scaffold is a key feature in a variety of biologically active molecules, and the presence of the benzyl protecting group and the ketone handle allows for extensive chemical modification to explore chemical space.[1][2]
This guide provides a comprehensive overview of 1-Benzylazepan-3-one, detailing its physicochemical properties, a robust synthesis strategy with mechanistic insights, expected spectroscopic characteristics, and key applications for researchers in pharmaceutical and chemical development.
Physicochemical Properties
Quantitative data for 1-Benzylazepan-3-one is summarized in the table below. This data is essential for planning reactions, purification, and for safe handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 146407-32-1 | [3] |
| Molecular Formula | C₁₃H₁₇NO | [3] |
| Molecular Weight | 203.28 g/mol | [3] |
| Physical State | Liquid | N/A |
| Boiling Point | 312.6 °C at 760 mmHg | N/A |
| Storage | Store at 2-8°C, keep dry | N/A |
Synthesis and Mechanistic Insights
The synthesis of 1-Benzylazepan-3-one can be efficiently achieved via a two-step process starting from a linear diester. The strategy involves an intramolecular cyclization to form the core azepane ring, followed by a decarboxylation to yield the target ketone.
Step 1: Dieckmann Condensation to form Ethyl 1-benzyl-3-oxoazepane-4-carboxylate
The foundational azepane ring is constructed using an intramolecular Claisen condensation, known as the Dieckmann Condensation.[4][5] This reaction cyclizes a diester, ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate, using a strong base like sodium ethoxide to form the cyclic β-keto ester.[6][7]
Reaction Mechanism: Dieckmann Condensation
The mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.[8]
Caption: Synthesis of the β-keto ester precursor.
Step 2: Decarboxylation to 1-Benzylazepan-3-one
The β-keto ester intermediate is then converted to the final ketone product through saponification and decarboxylation. This is typically achieved by heating the ester in the presence of an aqueous acid, such as sulfuric acid.[7] The acidic conditions first hydrolyze the ester to a carboxylic acid, which, being at a β-position to the ketone, is thermally unstable and readily loses CO₂ upon heating to yield 1-Benzylazepan-3-one.
Detailed Experimental Protocol (Exemplary)
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Step 1: Cyclization: To a refluxing solution of toluene under a nitrogen atmosphere, a 21% sodium ethoxide solution in ethanol is added. A solution of ethyl 5-[benzyl(2-ethoxy-2-oxoethyl)amino]pentanoate in toluene is then added dropwise.[7] The reaction is refluxed, often with a Dean-Stark trap to remove ethanol, until completion (monitored by TLC). After cooling, the reaction is quenched with a mild acid (e.g., aqueous HCl) and the organic layer is separated, washed, dried, and concentrated to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.[7]
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Step 2: Decarboxylation: The crude β-keto ester is dissolved in ethanol, and a 75% aqueous sulfuric acid solution is added.[7] The mixture is heated to 120°C for several hours.[7] Upon completion, the reaction is cooled, neutralized with a base (e.g., NaOH solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to afford pure 1-Benzylazepan-3-one.
Caption: Overall synthesis workflow for 1-Benzylazepan-3-one.
Spectroscopic Characterization
While raw spectra are best obtained directly from a supplier, the expected spectroscopic data for 1-Benzylazepan-3-one can be predicted based on its structure. This theoretical analysis is crucial for confirming the identity and purity of the synthesized compound. Spectroscopic data for this compound is available from chemical suppliers.[9]
| Spectroscopy | Expected Signals / Features |
| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the benzyl group).~3.6 ppm: Singlet, 2H (benzylic -CH₂- protons).~2.5-3.0 ppm: Multiplets, 6H (protons alpha to nitrogen and alpha to the carbonyl: -N-CH₂- and -C(=O)-CH₂-).~1.8-2.2 ppm: Multiplets, 4H (remaining aliphatic protons on the azepane ring). |
| ¹³C NMR | ~208-212 ppm: Carbonyl carbon (C=O).~138 ppm: Quaternary aromatic carbon (benzyl ipso-C).~127-129 ppm: Aromatic CH carbons.~60-65 ppm: Benzylic carbon (-CH₂-Ph).~40-55 ppm: Aliphatic carbons adjacent to nitrogen and the carbonyl group.~25-35 ppm: Remaining aliphatic ring carbons. |
| IR Spectroscopy | ~1710-1725 cm⁻¹: Strong, sharp absorption characteristic of a saturated ketone (C=O stretch).~2900-3000 cm⁻¹: C-H stretching of aliphatic groups.~3030 cm⁻¹: C-H stretching of aromatic groups.~1600, 1495, 1450 cm⁻¹: C=C stretching absorptions for the aromatic ring. |
| Mass Spectrometry | [M]+: Expected molecular ion peak at m/z = 203.Key Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). |
Applications in Research and Development
1-Benzylazepan-3-one is a strategic intermediate in the synthesis of more complex molecules with significant therapeutic potential. Its utility stems from the azepane core, a privileged scaffold in medicinal chemistry, and the reactive ketone functionality.
Synthesis of Chiral Alcohols and Amines
The ketone group can be readily reduced to a hydroxyl group, creating a chiral center. This transformation is of high value for producing enantiomerically pure pharmaceutical intermediates.
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Enzymatic Reduction: Ketoreductases can be used for the stereoselective reduction of 1-Benzylazepan-3-one to produce either the (S)- or (R)-1-benzylazepan-3-ol.[9] These chiral alcohols are key building blocks for a wide range of drugs.
Precursor for Kinase Inhibitors
The azepane scaffold is utilized in the design of kinase inhibitors, which are a major class of anticancer and anti-inflammatory drugs.
-
Rho Kinase (ROCK) Inhibitors: 1-Benzylazepan-3-one is a documented starting material in the synthesis of compounds designed as Rho kinase inhibitors.[7] These inhibitors have therapeutic potential in treating conditions like hypertension, glaucoma, and certain cancers.[6]
Elaboration into Substituted Azepanes
The ketone provides a reactive site for introducing further diversity into the azepane scaffold.
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Horner-Wadsworth-Emmons Reaction: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds, which can then be further functionalized. For example, reaction with triethyl phosphonoacetate yields ethyl (1-benzylazepan-3-ylidene)acetate, an α,β-unsaturated ester ready for subsequent modifications.
Safety, Handling, and Storage
As a research chemical, 1-Benzylazepan-3-one should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-Benzylazepan-3-one is a non-commercial, high-value intermediate whose strategic importance lies in its versatile structure. The combination of the N-benzyl protected azepane ring and a reactive ketone at the 3-position provides a robust platform for the synthesis of complex, biologically active molecules. Its documented use in the preparation of precursors for kinase inhibitors and chiral alcohols underscores its significance for professionals in drug discovery and development. The synthetic route, involving a classical Dieckmann condensation followed by decarboxylation, is a reliable method for accessing this important scaffold.
References
- European Patent Office. (2002). Rho KINASE INHIBITORS - EP 1403255 A1.
- Google Patents. (n.d.). EP1403255A1 - Rho KINASE INHIBITORS.
- ACS Publications. (2023). Theoretical Analysis of Selectivity Differences in Ketoreductases toward Aldehyde and Ketone Carbonyl Groups.
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Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]
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Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]
- The Organic Chemistry Tutor. (2018).
- Google Patents. (n.d.). US7867999B1 - Amino-substituted pyridines and derivatives.
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National Center for Biotechnology Information. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed Central. [Link]
- Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- ResearchGate. (n.d.). Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities.
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ACS Publications. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link]
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